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Ethyl 2-(methyithio)pyrimidine-5-
Compound Name:
carboxylate

cat. No.: B1313110

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative
that has emerged as a crucial building block in the synthesis of a wide array of biologically
active molecules. Its unique arrangement of a reactive methylthio group, an electronically
withdrawing carboxylate, and the inherent properties of the pyrimidine core make it a versatile
scaffold for the development of novel therapeutics and agrochemicals. This technical guide
provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications,
with a focus on its role in the generation of kinase inhibitors and antifungal agents.

Physicochemical Properties and Spectroscopic
Data

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is typically a white to off-white solid with a
molecular formula of CsH10N202S and a molecular weight of 198.24 g/mol .[1] Key
physicochemical and spectroscopic data are summarized in the table below.
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Property Value

CAS Number 73781-88-1

Molecular Formula CsH10N202S
Molecular Weight 198.24 g/mol
Appearance White to off-white solid
Purity >95% (HPLC)

Storage Conditions 0-8°C

Table 1: Physicochemical Properties of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.[1]

While a detailed spectroscopic analysis of the title compound is not readily available in a single
source, data from related structures and derivatives provide expected characteristic signals.

Spectroscopic Technique Expected Features

Signals corresponding to the ethyl group (triplet
1H NMR and quartet), a singlet for the methylthio group,

and singlets for the pyrimidine ring protons.

Resonances for the carbonyl carbon of the
13C NMR ester, carbons of the pyrimidine ring, the ethyl

group carbons, and the methylthio carbon.

Characteristic absorption bands for C=0
IR (KBr) stretching (ester), C=N and C=C stretching of
the pyrimidine ring, and C-H stretching.

A molecular ion peak corresponding to the

Mass Spectrometr
P Y molecular weight of the compound.

Table 2: Expected Spectroscopic Data for Ethyl 2-(methylthio)pyrimidine-5-carboxylate.
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Synthesis of Ethyl 2-(methylthio)pyrimidine-5-
carboxylate

The synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is typically achieved through
a condensation reaction between S-methylisothiourea and a suitable three-carbon electrophilic
partner, such as diethyl 2-(ethoxymethylidene)malonate. This reaction proceeds via a
cyclocondensation mechanism to form the pyrimidine ring.

Experimental Protocol: Synthesis of Ethyl 2-
(methylthio)pyrimidine-5-carboxylate

While a specific detailed protocol for the title compound is not readily available, a general
procedure based on the synthesis of a closely related analogue, ethyl 4-chloro-2-
(methylthio)pyrimidine-5-carboxylate, is described below.[2] This can be adapted for the
synthesis of the title compound by using an appropriate malonate derivative.

Materials:

S-methylisothiourea sulfate

Diethyl 2-(ethoxymethylidene)malonate

Sodium ethoxide

Ethanol

Procedure:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

To this solution, S-methylisothiourea sulfate is added, and the mixture is stirred.

Diethyl 2-(ethoxymethylidene)malonate is then added dropwise to the reaction mixture.

The reaction mixture is heated at reflux for several hours.

After cooling, the solvent is removed under reduced pressure.
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e The residue is treated with water and acidified to precipitate the crude product.

e The crude product is collected by filtration, washed with water, and purified by
recrystallization from a suitable solvent (e.qg., ethanol).

S-Methylisothiourea Diethyl 2-(ethoxymethylidene@

Sodium Ethoxide,
Ethanol, Reflux

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Click to download full resolution via product page

Chemical Reactivity and Applications as a
Heterocyclic Building Block

The chemical versatility of Ethyl 2-(methylthio)pyrimidine-5-carboxylate stems from its
multiple reactive sites. The methylthio group at the C2 position is a good leaving group and can
be readily displaced by various nucleophiles. The ester group at the C5 position can undergo
hydrolysis, amidation, or reduction. The pyrimidine ring itself can participate in various
transformations.

Nucleophilic Aromatic Substitution at the C2-Position

The C2-methylthio group can be substituted by a variety of nucleophiles, including amines,
thiols, and alkoxides. This reactivity is central to its use in building more complex molecules.

Experimental Protocol: Reaction with Amines

Materials:
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Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Desired amine (e.g., aniline, benzylamine)

Solvent (e.g., ethanol, DMF)

Base (optional, e.g., triethylamine)

Procedure:

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is dissolved in a suitable solvent.
e The amine (typically 1.1-1.5 equivalents) is added to the solution.

o The reaction mixture is heated to reflux and stirred for several hours until the starting
material is consumed (monitored by TLC).

e The solvent is removed under reduced pressure.

e The residue is purified by column chromatography or recrystallization to yield the
corresponding 2-amino-pyrimidine derivative.

Ethyl 2—(methylthio)pyrimidine—5—car@

Nucleophile (R-NH2)

2-Substituted Aminopyrimidine Derivative

Click to download full resolution via product page

Applications in Drug Discovery
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Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable intermediate in the synthesis of
various pharmaceutical agents, particularly kinase inhibitors and antifungal compounds.[1]

Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling
them to bind to the ATP-binding site of kinases. Derivatives of Ethyl 2-(methylthio)pyrimidine-
5-carboxylate have been utilized in the development of inhibitors for several kinases, including
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[3][4]

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood
vessels, which is a critical process in tumor growth and metastasis.[4] By inhibiting VEGFR-2,
the blood supply to tumors can be disrupted, leading to their shrinkage.
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Biological Activity of VEGFR-2 Inhibitors Derived from Ethyl 2-(methylthio)pyrimidine-5-
carboxylate:

A number of pyrimidine derivatives synthesized from this building block have shown potent
inhibitory activity against VEGFR-2 and various cancer cell lines.

Compound ID Target ICso0 (NM) Cell Line Glso (M)
Derivative A VEGFR-2 21 - -
Derivative B VEGFR-2 334 - -
Derivative C VEGFR-2 47.0 - -
Derivative D - - HCT-116 9.3
Derivative E - - HepG-2 7.8

Table 3: Biological Activity of Selected Pyrimidine-based VEGFR-2 Inhibitors.[5][6]

Antifungal Agents

Derivatives of Ethyl 2-(methylthio)pyrimidine-5-carboxylate have also been investigated for
their antifungal properties. The pyrimidine scaffold is present in several known antifungal drugs,
and modifications based on this building block have led to the discovery of new compounds
with potent activity against various fungal strains.[7][8]

Antifungal Activity of Pyrimidine Derivatives:

Fungal Strain Compound ID MIC (pg/mL)
Phomopsis sp. 50 10.5
Phomopsis sp. 5f 15.1
Candida albicans C4 6.25
Candida albicans C15 6.25
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Table 4: Minimum Inhibitory Concentration (MIC) of Selected Antifungal Pyrimidine Derivatives.

[71°]

Conclusion

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable and versatile heterocyclic
building block with significant applications in medicinal chemistry and agrochemical research.
Its straightforward synthesis and the differential reactivity of its functional groups allow for the
creation of diverse molecular libraries. The demonstrated success in generating potent kinase
inhibitors and antifungal agents highlights its importance as a privileged scaffold in the pursuit
of novel therapeutic agents. This guide provides a foundational understanding for researchers
looking to leverage the synthetic potential of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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